molecular formula C20H26N2O3S B249167 1-[(4-ETHYLPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE

1-[(4-ETHYLPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE

Cat. No.: B249167
M. Wt: 374.5 g/mol
InChI Key: CSBAUSQJWAEWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-ETHYLPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals. This particular compound features a piperazine ring substituted with a 4-ethyl-benzyl group and a 4-methoxy-benzenesulfonyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethyl-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 4-Ethyl-benzyl Group: The piperazine core is then reacted with 4-ethyl-benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 4-ethyl-benzyl group.

    Introduction of 4-Methoxy-benzenesulfonyl Group: Finally, the compound is sulfonylated using 4-methoxy-benzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-ETHYLPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C20H26N2O3S/c1-3-17-4-6-18(7-5-17)16-21-12-14-22(15-13-21)26(23,24)20-10-8-19(25-2)9-11-20/h4-11H,3,12-16H2,1-2H3

InChI Key

CSBAUSQJWAEWDU-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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